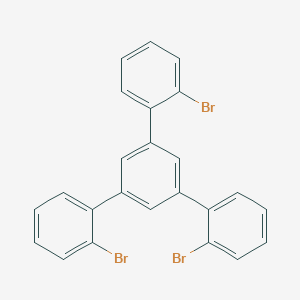

1,3,5-Tris(2-bromophenyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,5-Tris(2-bromophenyl)benzene is an aromatic compound characterized by a benzene ring substituted with three 2-bromophenyl groups at the 1, 3, and 5 positions

作用機序

Target of Action

The primary target of 1,3,5-Tris(2-bromophenyl)benzene is the formation of two-dimensional (2D) covalent organic frameworks (COFs) . These COFs are synthesized on various substrates such as graphite (001), Cu (111), and Ag (110) . The choice of substrate significantly influences the synthesis .

Mode of Action

This compound acts as a building block in the on-surface synthesis of COFs . The compound interacts with its targets under ultra-high vacuum conditions . The heating rate and growth temperature are two main factors that impact the size and quality of the pCOFs .

Biochemical Pathways

The compound is involved in the synthesis of COFs, which are a class of porous polymers with potential applications in gas storage, catalysis, and sensing

Result of Action

The action of this compound results in the formation of large-scale, non-multihole, and single-layer pCOFs on the Ag (111) surface . The band gap of the pCOFs has been measured to be approximately 3.01 eV .

Action Environment

The action of this compound is influenced by environmental factors such as the choice of substrate and the conditions under which the synthesis takes place . For instance, the heating rate and growth temperature have a strong impact on the size and quality of the pCOFs .

準備方法

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(2-bromophenyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the Suzuki coupling reaction, where 1,3,5-tribromobenzene is reacted with 2-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions: 1,3,5-Tris(2-bromophenyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki and Heck reactions, to form more complex aromatic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed:

Substituted Aromatics: Through substitution reactions.

Extended Aromatic Systems: Via coupling reactions, leading to the formation of larger, more complex molecules.

科学的研究の応用

1,3,5-Tris(2-bromophenyl)benzene has several applications in scientific research:

Materials Science: Used as a building block for the synthesis of covalent organic frameworks (COFs) and other porous materials.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Potential use in drug discovery and development due to its unique structural properties.

Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

類似化合物との比較

1,3,5-Tribromobenzene: Similar in structure but lacks the additional phenyl groups, making it less versatile in forming extended aromatic systems.

1,3,5-Tris(4-bromophenyl)benzene: Another isomer with bromine atoms at different positions, leading to different reactivity and applications.

1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of bromophenyl, resulting in different chemical behavior and uses.

Uniqueness: 1,3,5-Tris(2-bromophenyl)benzene is unique due to the positioning of the bromine atoms and the phenyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic frameworks and materials with specific properties.

特性

IUPAC Name |

1,3,5-tris(2-bromophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br3/c25-22-10-4-1-7-19(22)16-13-17(20-8-2-5-11-23(20)26)15-18(14-16)21-9-3-6-12-24(21)27/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCRAMFEOFEFKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does TBPB interact with metal surfaces and what are the downstream effects?

A1: TBPB exhibits interesting reactivity when deposited on metal surfaces like copper (Cu(111)) [, ]. Instead of undergoing the expected Ullmann coupling, the steric hindrance from its structure leads to a different reaction pathway. TBPB undergoes chemisorption on the copper surface, which activates the ortho C-H bonds []. This activation triggers dehydrogenative coupling reactions, leading to the formation of novel nanostructures.

Q2: Can TBPB undergo other types of reactions on metal surfaces besides dehydrogenative coupling?

A2: Yes, research has shown that TBPB can undergo dehydrobrominative cross-coupling on silver surfaces []. This unexpected reaction occurs between identical TBPB molecules, leading to the formation of larger structures. The selectivity of this cross-coupling is influenced by the substrate's catalytic activity and molecular assembly effects. Theoretical calculations suggest a reaction mechanism involving regioselective C-H bond activation of debrominated TBPB followed by selective C-C coupling of radical intermediates []. This finding expands the potential applications of TBPB in on-surface synthesis for creating diverse molecular architectures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Tert-butyl-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B372285.png)

![5-phenyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium](/img/structure/B372298.png)